3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1,2,4-triazole: Known for its antifungal and antibacterial properties.
3,5-dimethyl-1H-pyrazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
3,5-dimethoxybenzoic acid: Studied for its antioxidant and anti-inflammatory activities.
Uniqueness
3-(3,4-dimethoxybenzyl)-6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique triazolothiadiazole core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H26N6O2S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C25H26N6O2S/c1-16-20(17(2)30(28-16)19-8-6-5-7-9-19)11-13-24-29-31-23(26-27-25(31)34-24)15-18-10-12-21(32-3)22(14-18)33-4/h5-10,12,14H,11,13,15H2,1-4H3 |
InChI Key |
VXAXRAOREUYYDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)CC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.